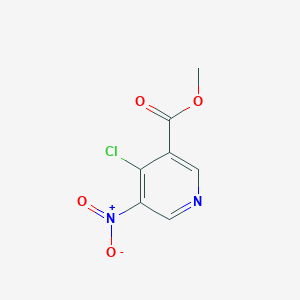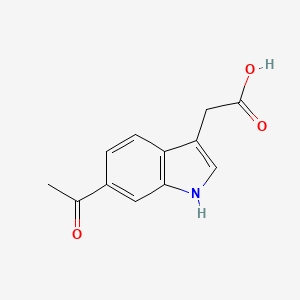
2-(6-acetyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-acetyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-acetyl-1H-indol-3-yl)acetic acid typically involves the acetylation of indole derivatives. One common method is the reaction of 6-acetylindole with bromoacetic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-acetyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(6-acetyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in cell signaling and regulation.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-acetyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1H-indole-3-acetic acid, ethyl ester: An ester derivative with different solubility and reactivity properties.
Uniqueness
2-(6-acetyl-1H-indol-3-yl)acetic acid is unique due to its specific acetyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and effects .
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-(6-acetyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(14)8-2-3-10-9(5-12(15)16)6-13-11(10)4-8/h2-4,6,13H,5H2,1H3,(H,15,16) |
Clave InChI |
YRJSPMOLNIHEPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(=CN2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
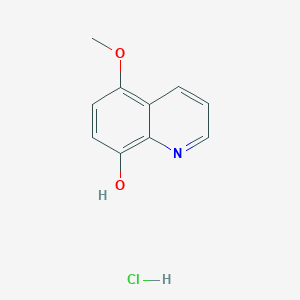
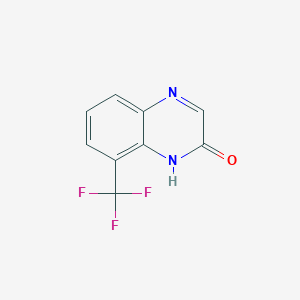

![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
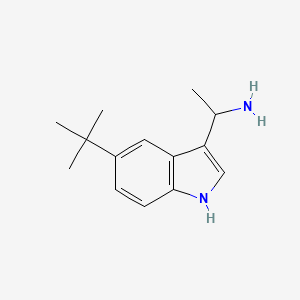
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
